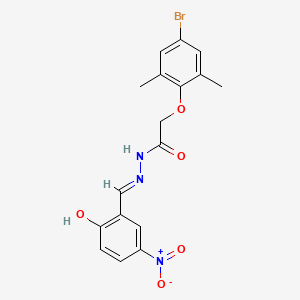
2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide
Descripción general
Descripción
2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide, also known as BDM-H, is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide is not yet fully understood, but it is believed to exert its therapeutic effects through multiple pathways. One study found that 2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide inhibited the activity of an enzyme called matrix metalloproteinase-9 (MMP-9), which is involved in cancer cell invasion and metastasis. Another study found that 2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide reduced oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the levels of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects in various studies. These include anti-tumor activity, anti-inflammatory activity, antioxidant activity, and hepatoprotective activity. 2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide has also been found to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide has been shown to be relatively stable under a variety of conditions, making it a useful tool for studying various biological processes. However, one limitation of using 2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research related to 2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide. One area of interest is further elucidating the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, studies could be conducted to investigate the safety and efficacy of 2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide in animal models and human clinical trials. Finally, research could be conducted to explore the potential use of 2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide in combination with other therapeutic agents to enhance its anti-tumor or anti-inflammatory effects.
Aplicaciones Científicas De Investigación
2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide has been the subject of numerous scientific studies due to its potential applications as a therapeutic agent. One study found that 2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide exhibited significant anti-tumor activity against human breast cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Another study found that 2-(4-bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide was effective in reducing inflammation and oxidative stress in rats with liver damage, indicating that it may have potential as a treatment for liver disease.
Propiedades
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O5/c1-10-5-13(18)6-11(2)17(10)26-9-16(23)20-19-8-12-7-14(21(24)25)3-4-15(12)22/h3-8,22H,9H2,1-2H3,(H,20,23)/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPJHYQQPLHTEA-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,6-dimethylphenoxy)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729759.png)

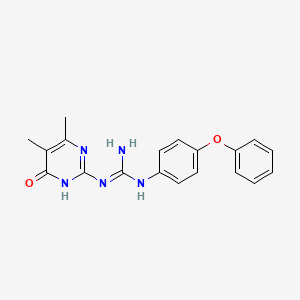
![5-allyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729787.png)
![5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729790.png)
![6-{[(4-methylphenyl)thio]methyl}-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729808.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3729811.png)
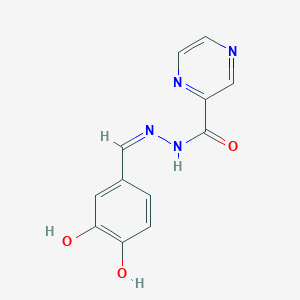

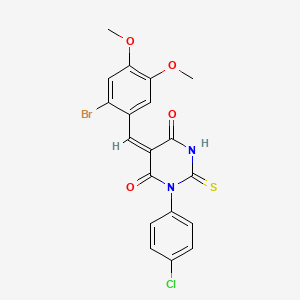
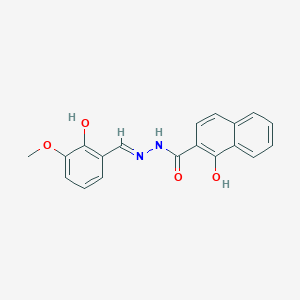
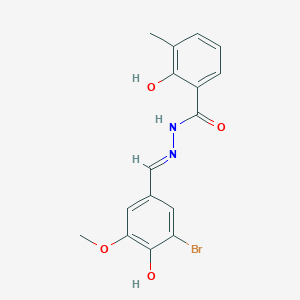

![3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B3729861.png)